
N-BOC-4-bromo-3-chloro-2-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-BOC-4-bromo-3-chloro-2-fluoroaniline, also known as tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate, is a halogenated aromatic amine. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. It is primarily used in organic synthesis and research applications.
准备方法
Synthetic Routes and Reaction Conditions
N-BOC-4-bromo-3-chloro-2-fluoroaniline is typically synthesized through a multi-step process involving the protection of the amine group and subsequent halogenation reactions. The synthesis begins with 4-bromo-3-chloro-2-fluoroaniline, which undergoes N-protection using tert-butyl chloroformate (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
N-BOC-4-bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is used to remove the BOC group.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be synthesized.
Deprotected Amine: Removal of the BOC group yields 4-bromo-3-chloro-2-fluoroaniline.
科学研究应用
N-BOC-4-bromo-3-chloro-2-fluoroaniline is widely used in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and materials science. Some of its applications include:
Synthesis of Borinic Acid Derivatives: Used in cross-coupling reactions and catalysis.
Synthesis of Thiophene Derivatives: Employed in the development of agrochemicals and pharmaceuticals.
Functional Materials: Utilized in the synthesis of polymers and optoelectronic materials.
作用机制
The mechanism of action of N-BOC-4-bromo-3-chloro-2-fluoroaniline primarily involves its role as an intermediate in various chemical reactions. The BOC protecting group stabilizes the amine, allowing selective reactions at other positions on the benzene ring. Upon deprotection, the free amine can participate in further reactions, such as forming amides or other nitrogen-containing compounds.
相似化合物的比较
Similar Compounds
N-BOC-3-bromo-5-chloro-2-fluoroaniline: Similar structure but with different positions of halogen atoms.
N-BOC-4-bromo-2-chloro-3-fluoroaniline: Another positional isomer with varied halogen placement.
Uniqueness
N-BOC-4-bromo-3-chloro-2-fluoroaniline is unique due to its specific arrangement of halogen atoms and the presence of the BOC protecting group. This unique structure allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
tert-butyl N-(4-bromo-3-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRZJTWUJSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)
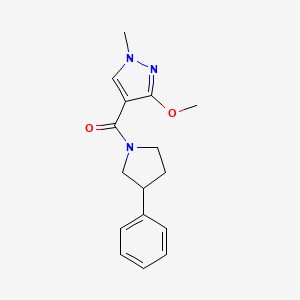
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
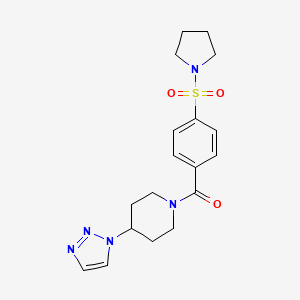
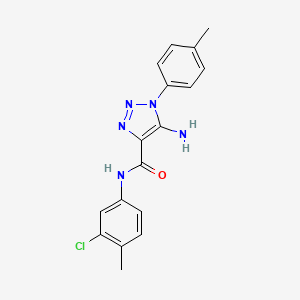
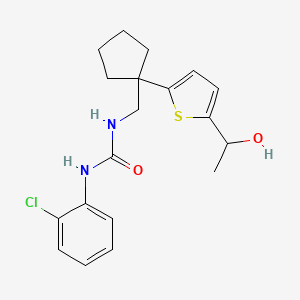
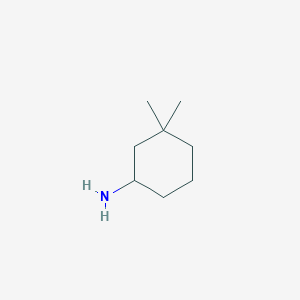
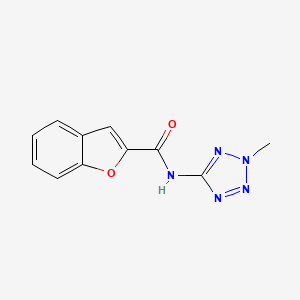
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

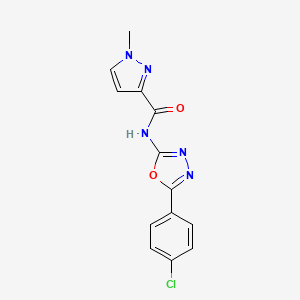
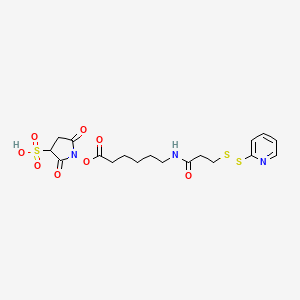
![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)
